2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,8-tetramethylquinolin-1(2H)-yl)ethanone
Overview
Description
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,8-tetramethylquinolin-1(2H)-yl)ethanone is a complex organic compound that features a tetrazole ring and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,8-tetramethylquinolin-1(2H)-yl)ethanone typically involves multiple steps, starting with the preparation of the tetrazole and quinoline derivatives. The tetrazole ring can be synthesized using a click chemistry approach, which is known for its efficiency and high yield . The quinoline derivative can be prepared through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Once the individual components are prepared, they can be coupled through a sulfanyl linkage. This step often requires the use of a thiolating agent and a suitable base to facilitate the formation of the sulfanyl bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) would be essential to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, would also be critical considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,8-tetramethylquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,8-tetramethylquinolin-1(2H)-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, potentially leading to the development of new industrial chemicals or catalysts.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,8-tetramethylquinolin-1(2H)-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone
- 2-methyl-5-(1H-tetrazol-1-yl)aniline
Uniqueness
Compared to similar compounds, 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,8-tetramethylquinolin-1(2H)-yl)ethanone stands out due to the presence of both a tetrazole ring and a quinoline derivative. This unique combination of functional groups provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(2,2,4,8-tetramethylquinolin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-11-7-6-8-13-12(2)9-17(3,4)22(15(11)13)14(23)10-24-16-18-19-20-21(16)5/h6-9H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAVTLCMTKMWOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(N2C(=O)CSC3=NN=NN3C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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